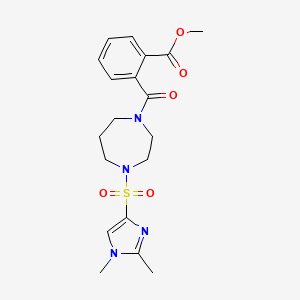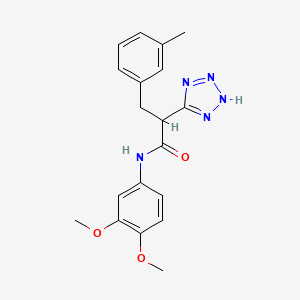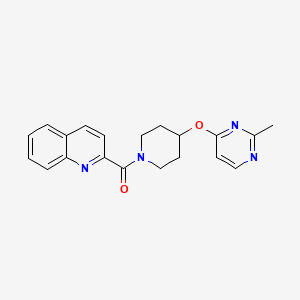![molecular formula C15H10N4O B2781822 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 13182-36-0](/img/structure/B2781822.png)
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of related compounds involves a nucleophilic substitution reaction . For example, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Aplicaciones Científicas De Investigación
Synthesis and Binding Activity
- Benzodiazepine Binding Activity : The compound and its analogs, like 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have shown high affinity for the benzodiazepine receptor. This includes potent benzodiazepine antagonists in rat models, such as 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (Francis et al., 1991).
Pharmacological Applications
H1-Antihistaminic Agents : Several studies have synthesized novel derivatives of this compound with significant in vivo H1-antihistaminic activity. These compounds have shown potential as new classes of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2005); (Alagarsamy et al., 2009).
Antimicrobial and Nematicidal Properties : A series of derivatives have been synthesized and tested for antimicrobial and nematicidal activities. Some compounds, especially those with electron-withdrawing substituents, exhibited promising activity, comparable to standard drugs (Reddy et al., 2016).
Chemical Synthesis and Structural Analysis
- Novel Synthetic Routes : Innovative routes have been developed for the synthesis of triazolo[4,3-a]quinazolin-5(4H)-ones and related compounds. These include methods like the cyclization of hydrazinoquinazolinones with various one-carbon donors (Shawali et al., 2008).
Antitumor Activity
- Antitumor Potential : Derivatives of this compound have shown antitumor activity. For example, certain triazoloquinazolinone-based compounds have been identified as tubulin polymerization inhibitors and have shown potent anticancer activity in various cancer cell lines (Driowya et al., 2016).
Anticonvulsant Activity
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity, showing promise in protecting against seizures induced by various methods, with better safety margins than current drugs (Zhang et al., 2015).
Direcciones Futuras
The future directions for “3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” could involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies on related compounds confirm that the synthesized and biologically evaluated triazoloquinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .
Propiedades
IUPAC Name |
3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-11-8-4-5-9-12(11)19-14(16-15)13(17-18-19)10-6-2-1-3-7-10/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCVJVDYAOKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)
![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)




![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)